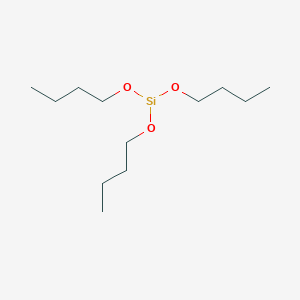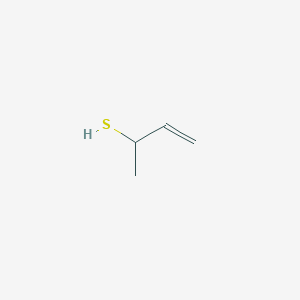
Tributoxysilan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributoxysilan, also known as tributoxysilane, is an organosilicon compound with the molecular formula C₁₂H₂₈O₃Si. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its ability to form stable bonds with organic and inorganic materials, making it a valuable reagent in the synthesis of various silicon-based materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributoxysilan can be synthesized through the reaction of trichlorosilane with butanol. The reaction typically occurs under controlled conditions to ensure the complete conversion of trichlorosilane to this compound. The general reaction is as follows:
[ \text{HSiCl}_3 + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{HSi(OC}_4\text{H}_9)_3 + 3 \text{HCl} ]
This reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Tributoxysilan undergoes various chemical reactions, including:
Hydrolysis: this compound reacts with water to form silanols and butanol.
Oxidation: The compound can be oxidized to form siloxanes.
Substitution: this compound can undergo substitution reactions where the butoxy groups are replaced with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: Involves the use of various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Silanols and butanol.
Oxidation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Tributoxysilan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of silicon-based materials and as a precursor for the production of siloxanes and silanes.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensing applications.
Medicine: Utilized in the development of drug delivery systems and medical imaging agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of tributoxysilan involves the formation of stable silicon-oxygen bonds with organic and inorganic materials. This is achieved through the hydrolysis of the butoxy groups, leading to the formation of silanols, which can then condense to form siloxane bonds. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and the subsequent formation of a stable silicon-oxygen network.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but contains ethoxy groups instead of butoxy groups.
Trimethoxysilane: Contains methoxy groups and is used in similar applications.
Tetraethoxysilane: Contains four ethoxy groups and is used in the production of silica-based materials.
Properties
Molecular Formula |
C12H27O3Si |
|---|---|
Molecular Weight |
247.43 g/mol |
InChI |
InChI=1S/C12H27O3Si/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
WIBMQCMDDDVXDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B14725083.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)









![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)


